molecular formula C7H10N4S B6274704 5-(ethylamino)pyrazine-2-carbothioamide CAS No. 1342263-15-3

5-(ethylamino)pyrazine-2-carbothioamide

Cat. No.: B6274704
CAS No.: 1342263-15-3
M. Wt: 182.2
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Description

5-(Ethylamino)pyrazine-2-carbothioamide is a chemical compound with the molecular formula C7H10N4S. It is known for its unique structure, which includes a pyrazine ring substituted with an ethylamino group and a carbothioamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ethylamino)pyrazine-2-carbothioamide typically involves the reaction of pyrazine-2-carbothioamide with ethylamine. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme can be represented as follows:

Pyrazine-2-carbothioamide+EthylamineThis compound\text{Pyrazine-2-carbothioamide} + \text{Ethylamine} \rightarrow \text{this compound} Pyrazine-2-carbothioamide+Ethylamine→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-(Ethylamino)pyrazine-2-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines.

    Substitution: The ethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

5-(Ethylamino)pyrazine-2-carbothioamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(ethylamino)pyrazine-2-carbothioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Methylamino)pyrazine-2-carbothioamide
  • 5-(Propylamino)pyrazine-2-carbothioamide
  • 5-(Butylamino)pyrazine-2-carbothioamide

Uniqueness

5-(Ethylamino)pyrazine-2-carbothioamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications .

Properties

CAS No.

1342263-15-3

Molecular Formula

C7H10N4S

Molecular Weight

182.2

Purity

95

Origin of Product

United States

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